molecular formula C10H9N5S B3231355 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine CAS No. 13182-75-7

3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine

Cat. No.: B3231355
CAS No.: 13182-75-7
M. Wt: 231.28 g/mol
InChI Key: YIDXISPJVUFQNQ-UHFFFAOYSA-N
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Description

3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

The synthesis of 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyl or triazole-thiadiazole moieties.

Scientific Research Applications

It exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . In biology, it is used as a tool to study various biochemical pathways and molecular interactions. In the industry, it serves as an intermediate for the synthesis of other biologically active compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This interaction can lead to the modulation of various biochemical pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine is unique due to its hybrid structure, combining the pharmacophoric features of both triazole and thiadiazole rings. Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-B][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-C][1,3,5]thiadiazines . These compounds share similar structural features but may exhibit different pharmacological activities and applications.

Properties

IUPAC Name

3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c11-9-14-15-8(12-13-10(15)16-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDXISPJVUFQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175969
Record name 3-(Phenylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13182-75-7
Record name 3-(Phenylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13182-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine
Reactant of Route 2
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine
Reactant of Route 3
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine
Reactant of Route 4
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine
Reactant of Route 5
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine
Reactant of Route 6
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine

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